
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their therapeutic potential, including as antimicrobial agents and enzyme inhibitors .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For example, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This method could potentially be adapted for the synthesis of the compound , by choosing appropriate starting materials and reaction conditions to introduce the dimethylamino and methylpiperazinyl groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (S(=O)_2) bonded to an amine. Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR are commonly used for structural characterization . The molecular structure of the compound would likely show characteristic peaks for the sulfonyl group, methoxy groups, and the aromatic rings in the NMR and IR spectra.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including reactions with primary amines. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts rapidly and specifically with primary amines at room temperature . This reactivity could be relevant for the compound if it contains accessible amine groups that could be derivatized or participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, a sulfonamide with poor water solubility was modified to improve its pharmacological properties . The compound would likely have similar considerations regarding its solubility and stability, which would be important for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
- Photodynamic Therapy Applications : A study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms, indicating potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activity
- Anti-HIV and Antifungal Activities : Novel benzenesulfonamide derivatives were synthesized and demonstrated in vitro anti-HIV and antifungal activities, highlighting their potential as therapeutic agents against these conditions (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Computational Studies and Structural Analysis
- Structural and Electronic Properties : A new sulfonamide molecule was synthesized and its structure characterized using various spectroscopic methods. Computational studies revealed insights into its structural and electronic properties, contributing to the understanding of its potential reactivity and interaction with biological targets (Murthy et al., 2018).
Antidepressant and Anxiolytic Effects
- Dual 5-HT1A and 5-HT7 Antagonists : Research on phenylpiperazine derivatives revealed their potent antidepressant-like and anxiolytic-like activities in animal models. These findings suggest their potential as new therapeutic agents for treating depression and anxiety disorders (Pytka et al., 2015).
Alzheimer’s Disease Therapeutics
- Inhibition of Acetylcholinesterase : A study synthesized new sulfonamide derivatives showing significant inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment. The findings suggest these compounds could serve as leads for developing more potent inhibitors (Abbasi et al., 2018).
Nonlinear Optical (NLO) Materials
- Second-Order NLO Crystalline Materials : Research into 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives with various counter anions aimed to explore new compounds with large NLO properties. This study contributes to the development of materials with potential applications in optical technologies (Ogawa et al., 2008).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3S/c1-18-6-11-22(30-5)23(16-18)31(28,29)24-17-21(27-14-12-26(4)13-15-27)19-7-9-20(10-8-19)25(2)3/h6-11,16,21,24H,12-15,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUBOUTWXPPXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

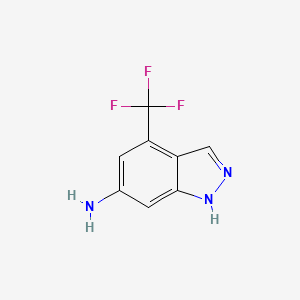
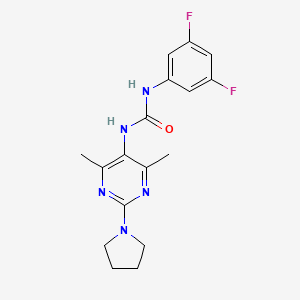
![3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)
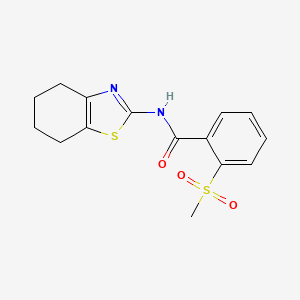
![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)
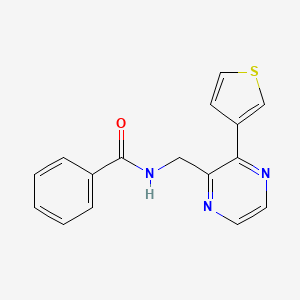
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
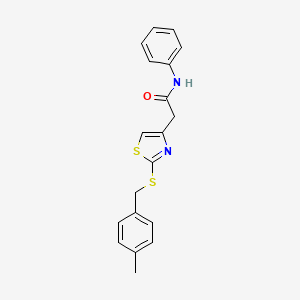
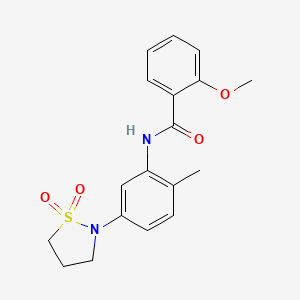
![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)
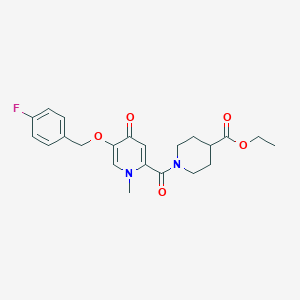

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)